3-(2,6-Dichlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-1-(3-quinolin-8-yloxypyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O2/c23-18-6-2-7-19(24)17(18)9-10-21(27)26-13-11-16(14-26)28-20-8-1-4-15-5-3-12-25-22(15)20/h1-8,12,16H,9-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTOSCJOEQWZQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)CCC4=C(C=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline moiety: Starting from aniline derivatives, the quinoline ring can be synthesized through the Skraup synthesis or Friedländer synthesis.
Attachment of the pyrrolidine ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions or cyclization reactions involving appropriate precursors.
Coupling with the dichlorophenyl group: The final step involves coupling the dichlorophenyl group to the pyrrolidine-quinoline intermediate, possibly through a Friedel-Crafts acylation or similar reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline or dichlorophenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2), nucleophiles (amines, thiols), and electrophiles (alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the quinoline or dichlorophenyl rings.
Scientific Research Applications
Antifungal Activity
Research has indicated that compounds similar to 3-(2,6-Dichlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one exhibit significant antifungal properties. A notable study highlighted its effectiveness against various fungal strains, suggesting that it may inhibit fungal growth through mechanisms involving disruption of cell membrane integrity or interference with fungal metabolism .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that derivatives of this compound can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death . The quinoline moiety is known for its ability to interact with DNA and RNA, which may contribute to the observed anticancer effects.
Enzyme Inhibition
One of the proposed mechanisms by which this compound exerts its biological effects is through the inhibition of certain enzymes involved in cell proliferation and survival. For instance, studies have shown that similar compounds can inhibit protein kinases that are crucial for cancer cell growth .
Interaction with Biological Targets
The structural components of 3-(2,6-Dichlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one suggest it may bind to specific receptors or enzymes within cells. This interaction could lead to altered cellular responses, contributing to its antifungal and anticancer activities.
Study on Antifungal Efficacy
A study published in 2009 evaluated the antifungal efficacy of related pyrrole compounds. The results indicated that these compounds exhibited potent activity against Candida species, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antifungal agents . This suggests that 3-(2,6-Dichlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one could be developed into a novel antifungal treatment.
Investigation into Anticancer Effects
In another study focusing on the anticancer properties, researchers synthesized various derivatives of the compound and tested their effects on human cancer cell lines. The results showed that some derivatives induced cell cycle arrest and apoptosis in breast cancer cells, indicating their potential as therapeutic agents in oncology .
Mechanism of Action
The mechanism of action of 3-(2,6-Dichlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. The quinoline moiety is known to intercalate with DNA, potentially affecting gene expression or DNA replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, a comparative analysis can be inferred based on structural motifs and functional groups observed in related compounds from the evidence and literature. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Divergence: The target compound features a quinoline-pyrrolidine scaffold, distinct from the glycosylated dihydrochalcones in (e.g., neohesperidin) . The latter prioritize hydrophilic glycosyl groups, whereas the target’s dichlorophenyl and quinoline moieties enhance lipophilicity. Compared to piperidine-based analogs in (e.g., (R)-N-(1-3-[...]), the target’s pyrrolidine linker may confer different conformational flexibility and receptor-binding kinetics .
This contrasts with the methoxy/hydroxyphenyl groups in dihydrochalcones, which are associated with antioxidant activity . The quinolin-8-yloxy group may enable intercalation or metal chelation, a feature absent in the glycosylated or piperidine-based analogs.
Biological Activity: Dihydrochalcones (e.g., naringin) exhibit sweetening properties and metabolic effects, while the target compound’s structure aligns more with kinase or protease inhibition . Piperidine derivatives in often target neurological receptors (e.g., neurokinin), whereas the target’s quinoline moiety is more commonly linked to anticancer activity .
Biological Activity
The compound 3-(2,6-Dichlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be broken down into distinct functional groups that contribute to its biological activity:
- Dichlorophenyl Group : Known for its role in enhancing lipophilicity and biological interaction.
- Quinolin-8-yloxy Group : Often associated with antimicrobial and antitumor properties.
- Pyrrolidin-1-yl Group : Imparts neuroactive properties, potentially influencing neurotransmitter systems.
Table 1: Structural Features of the Compound
| Functional Group | Description |
|---|---|
| Dichlorophenyl | Enhances lipophilicity and receptor binding |
| Quinolin-8-yloxy | Associated with antimicrobial and antitumor effects |
| Pyrrolidin-1-yl | Potential neuroactive properties |
Antiproliferative Effects
Research indicates that the compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated its effectiveness in inhibiting the growth of breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, which is common among compounds targeting cancer cells.
The compound's biological activity may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, leading to G1 phase arrest.
- Induction of Apoptosis : Activation of caspase pathways has been noted, contributing to programmed cell death.
- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.
Case Study 1: Anticancer Activity
In a study evaluating the antiproliferative effects of various derivatives, 3-(2,6-Dichlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one was found to have an IC50 value in the low micromolar range against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone in bacterial cultures treated with the compound, suggesting its potential as a lead for developing new antibiotics.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound. Various analogs have been synthesized to evaluate structure-activity relationships (SAR).
Table 2: Summary of Biological Activities
Q & A
Basic Question: What are the key steps and analytical techniques for synthesizing 3-(2,6-Dichlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one?
Answer:
The synthesis typically involves multi-step reactions, including:
- Coupling reactions to attach the quinolin-8-yloxy group to the pyrrolidine ring.
- Nucleophilic substitution for introducing the dichlorophenyl moiety.
- Ketone formation via Friedel-Crafts acylation or similar methods .
Analytical validation requires HPLC for purity assessment (>95% recommended) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity. For intermediates, mass spectrometry (MS) or FTIR can validate functional groups .
Advanced Question: How to design experiments for evaluating the compound’s pharmacological activity while minimizing confounding variables?
Answer:
Adopt a split-plot design with:
- Primary factors : Dose ranges (e.g., 0.1–100 µM) and exposure times.
- Blocking variables : Cell line batches or animal cohorts.
- Replicates : ≥3 technical replicates per condition to assess reproducibility .
Include positive/negative controls (e.g., known kinase inhibitors for kinase-target studies) and use ANOVA with Tukey’s post-hoc test to analyze dose-response relationships .
Advanced Question: How can reaction yields be optimized for the pyrrolidin-1-yl propan-1-one core structure?
Answer:
Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity in coupling steps .
- Catalyst screening : Test palladium or copper catalysts for cross-coupling efficiency.
- Temperature control : Gradual heating (40–80°C) minimizes side reactions.
Use design of experiments (DoE) to model interactions between variables. For example, a Box-Behnken design can optimize solvent volume, temperature, and catalyst loading .
Basic Question: How to resolve contradictions in reported bioactivity data across studies?
Answer:
- Replication : Repeat assays under standardized conditions (e.g., identical cell lines, serum concentrations).
- Meta-analysis : Pool data from multiple studies, adjusting for variables like solvent (DMSO vs. aqueous) or assay type (fluorescence vs. luminescence).
- Orthogonal assays : Validate findings using complementary methods (e.g., SPR for binding affinity alongside cell-based assays) .
Advanced Question: What advanced analytical methods are recommended for characterizing degradation products of this compound?
Answer:
- LC-HRMS : Identify degradation products with high mass accuracy (<5 ppm error).
- Stability-indicating HPLC : Monitor changes under stress conditions (e.g., pH 2–12, UV light).
- NMR-based structural elucidation : Use 2D techniques (COSY, HSQC) to resolve stereochemical changes .
Basic Question: What in vitro models are suitable for initial toxicity screening?
Answer:
- Hepatotoxicity : Primary human hepatocytes or HepG2 cells, assessing ALT/AST release.
- Cardiotoxicity : Human iPSC-derived cardiomyocytes with impedance monitoring.
- Cytotoxicity : MTT/WST-1 assays in HEK293 or NIH/3T3 cells (IC₅₀ thresholds: <10 µM for concern) .
Advanced Question: How to assess environmental persistence and bioaccumulation potential?
Answer:
Follow OECD guidelines :
- Hydrolysis : Expose the compound to pH 4–9 buffers at 50°C for 5 days, analyzing residuals via LC-MS.
- Bioaccumulation : Use log Kow (octanol-water partition coefficient) predictions via shake-flask methods. Values >3.0 indicate high bioaccumulation risk.
- Soil adsorption : Conduct batch tests with varying organic carbon content .
Basic Question: What safety protocols are critical when handling this compound?
Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods for weighing and synthesis steps.
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Question: How to study the compound’s stability under physiological conditions?
Answer:
- Simulated gastric fluid (SGF) : Incubate at pH 1.2, 37°C, and analyze degradation via UPLC.
- Plasma stability : Incubate with human plasma (1–4 hours), quench with acetonitrile, and quantify parent compound .
Advanced Question: What computational strategies can predict structure-activity relationships (SAR) for analogs?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
